N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine
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Overview
Description
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C7H14N4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylhydrazine with 1,3-dimethyl-2-nitropropene under acidic conditions, followed by reduction of the nitro group to form the desired diamine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the functional groups on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1H-pyrazole-4-amine
- 1-Ethyl-3-methyl-1H-pyrazole-4,5-diamine
- 1,3-Dimethyl-5-nitro-1H-pyrazole-4-amine
Uniqueness
N5-Ethyl-1,3-dimethyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4-9-7-6(8)5(2)10-11(7)3/h9H,4,8H2,1-3H3 |
InChI Key |
GKERKLLAMVQMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=NN1C)C)N |
Origin of Product |
United States |
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